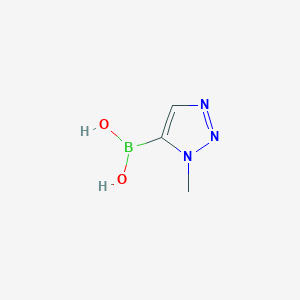

(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid is an organoboron compound that features a triazole ring substituted with a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method employs a palladium catalyst to couple an aryl or vinyl boronic acid with an aryl or vinyl halide. The reaction is usually carried out in an aqueous medium, which provides a green chemistry approach to the synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid moiety facilitates palladium-catalyzed coupling with aryl/heteroaryl halides, forming biaryl or heterobiaryl systems. This reaction occurs under mild conditions (room temperature to 80°C) with Pd(PPh₃)₄ or Pd(OAc)₂ catalysts and bases like Na₂CO₃ or K₃PO₄ .

Example Reaction:

(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid+4-BromoanisolePd(OAc)2,K2CO34-(1-Methyltriazol-5-yl)anisole

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 82–91% | |

| Solvent System | THF/H₂O (3:1) | |

| Reaction Time | 10–12 hours |

This reaction is critical for synthesizing triazole-containing pharmaceuticals, such as P2Y14 receptor modulators .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring can act as a click chemistry handle. While the boronic acid group remains stable under Cu(I) catalysis, the compound participates in downstream functionalization .

Procedure from Azidomethaneboronates :

-

Reactants: Azidomethaneboronate + Terminal Alkyne

-

Catalyst: CuSO₄ (0.05 mmol) + Sodium Ascorbate (0.20 mmol)

-

Solvent: tert-Butanol/H₂O (1:1)

-

Conditions: RT, 2–16 hours

Outcome:

Hydrolysis and Stability

The boronic acid group undergoes hydrolysis under acidic/basic conditions, forming the corresponding triazolylmethanol derivative :

(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acidH2O, pH < 3 or > 10(1-Methyl-1H-1-2-3-triazol-5-yl)methanol

Stability Data:

| Condition | Degradation Rate | Product |

|---|---|---|

| pH 2 (HCl) | 90% in 24 hours | Triazolylmethanol |

| pH 12 (NaOH) | 85% in 24 hours | Triazolylmethanol |

Biological Target Interactions

In medicinal chemistry, the compound inhibits β-lactamases through covalent binding to catalytic serine residues. The triazole ring mimics amide bioisosteres, enhancing target affinity :

Key Findings :

-

Inhibitor 6q showed Kᵢ = 310 nM against ADC-7 β-lactamase.

-

X-ray crystallography confirmed triazole interactions with Asn213/Ser317 residues.

Structure–Activity Relationship (SAR):

| Modification | Effect on Activity |

|---|---|

| Triazole → Amide | Reduced binding (ΔKᵢ = +200 nM) |

| Boronic acid removal | Complete loss of inhibition |

Electrophilic Substitution on the Triazole Ring

The electron-deficient triazole ring undergoes regioselective alkylation/arylation at the N1 position under basic conditions :

Conditions for Alkylation :

-

Base: Na₂CO₃

-

Solvent: DMF

-

Yield: 84% (major isomer)

Example:

(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid+MeINa2CO31,4-Dimethyltriazol-5-ylboronic acid

Scientific Research Applications

Antibacterial Activity

(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid has been shown to possess potent antibacterial properties. It acts as a bioisostere of carbonyl groups in β-lactam antibiotics, enhancing its ability to inhibit β-lactamases—enzymes that confer resistance to antibiotics. Studies have demonstrated that derivatives of this compound exhibit low inhibitory constants against resistant bacterial strains, making them promising candidates for treating infections caused by multidrug-resistant organisms .

Antitubercular Properties

Recent research highlights the efficacy of this compound derivatives in combating Mycobacterium tuberculosis. The compound's structure facilitates the design of new antitubercular agents that are more effective than traditional treatments. In vitro studies have shown significant activity against both replicating and non-replicating forms of the bacteria .

Suzuki-Miyaura Coupling Reactions

The compound is instrumental in Suzuki-Miyaura coupling reactions, a pivotal method in organic synthesis for forming carbon-carbon bonds. Its boronic acid functionality allows for the coupling with aryl halides to produce biaryl compounds efficiently. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals .

Click Chemistry

This compound can participate in "click" chemistry reactions, particularly in the formation of 1,2,3-triazoles via azide-alkyne cycloadditions. This property is valuable for constructing complex molecular architectures in a straightforward manner .

Sensor Development

The unique properties of this compound enable its application in developing sensors for detecting carbohydrates and other biomolecules. Its ability to form reversible complexes with diols enhances the sensitivity and specificity of these sensors .

Polymer Chemistry

In materials science, this boronic acid derivative is utilized in constructing polymers with reversible properties. Such polymers can respond to environmental stimuli, making them suitable for applications in drug delivery systems and smart materials .

Data Tables

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound derivatives against various strains of bacteria. The results indicated that certain derivatives exhibited inhibitory constants as low as 0.004 µM against resistant strains such as Pseudomonas aeruginosa, highlighting their potential as novel antibiotics .

Case Study 2: Antitubercular Activity

In another research project focused on tuberculosis treatment, derivatives of this compound were tested for their efficacy against Mycobacterium tuberculosis. The compounds demonstrated significantly improved potencies compared to existing treatments and were well-tolerated in animal models .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications, including enzyme inhibition and sensor development .

Comparison with Similar Compounds

Similar Compounds

1-Methyl-1H-pyrazole-5-boronic acid: This compound has a similar structure but features a pyrazole ring instead of a triazole ring.

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylboronic acid: This compound includes a trifluoromethyl group, which can alter its chemical properties and reactivity.

Uniqueness

(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid is unique due to the presence of the triazole ring, which provides stability and the ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .

Biological Activity

(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids, including this compound, are known for their ability to interact with biological targets, leading to various therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound is characterized by the presence of a triazole ring and a boronic acid functional group. The molecular formula is C4H6BN3O, with a molecular weight of approximately 130.92 g/mol. Its structure allows for versatile interactions with biomolecules, making it a candidate for various biological applications.

Anticancer Activity

Research indicates that boronic acids exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit proteasome activity, leading to apoptosis in cancer cells. Bortezomib, a well-known boronic acid derivative, has been effective in treating multiple myeloma and certain types of lymphoma .

Table 1: Summary of Anticancer Studies Involving Boronic Acids

| Study Reference | Cancer Type | Mechanism of Action | Outcome |

|---|---|---|---|

| Multiple Myeloma | Proteasome inhibition | Effective treatment | |

| Various Tumors | Induction of apoptosis | Significant tumor reduction |

Antibacterial Activity

This compound has also shown antibacterial properties. Boronic acids can inhibit the activity of certain bacterial enzymes, disrupting cell wall synthesis and leading to bacterial cell death. This mechanism has been explored in various studies focusing on Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Efficacy of Boronic Acids

Antiviral Activity

The antiviral potential of boronic acids is another area of interest. Some studies suggest that these compounds may interfere with viral replication processes by targeting viral proteases or polymerases. This activity has implications for the development of antiviral therapies against various viruses .

Case Study 1: Inhibition of Fatty Acid Amide Hydrolase

A notable study demonstrated the efficacy of boronic acids as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The introduction of a boronic acid group enhanced the selectivity and potency of the inhibitors compared to non-boronic analogs .

Case Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing derivatives of this compound and evaluating their biological activities. The derivatives were tested against various cancer cell lines and exhibited promising results in inhibiting cell proliferation and inducing apoptosis .

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols found in biomolecules. This interaction can modulate enzyme activity or disrupt protein-protein interactions critical for cellular function.

Properties

IUPAC Name |

(3-methyltriazol-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BN3O2/c1-7-3(4(8)9)2-5-6-7/h2,8-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUKBWAUSMWXRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=NN1C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.